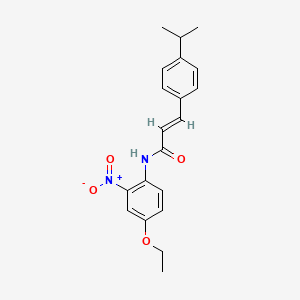
N-(4-ethoxy-2-nitrophenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-3-(4-isopropylphenyl)acrylamide, commonly known as ENIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ENIA belongs to the class of acrylamide derivatives, which are widely used in various fields, including drug discovery, material science, and biochemistry. In
Mécanisme D'action
ENIA acts as a substrate for proteases, which cleave the amide bond between the acrylamide moiety and the phenyl ring. This cleavage results in the release of a fluorescent molecule, which can be detected using fluorescence spectroscopy. The rate of cleavage of ENIA by proteases can be used to determine the activity of proteases in biological samples.
Biochemical and Physiological Effects:
ENIA has no known biochemical or physiological effects on its own. However, its use as a fluorescent probe for the detection of protease activity can have significant implications in the field of drug discovery and disease diagnosis. Proteases play a crucial role in various pathological processes, including cancer progression, inflammation, and viral infections. The ability to detect protease activity using ENIA can aid in the development of protease inhibitors and the diagnosis of diseases associated with abnormal protease activity.
Avantages Et Limitations Des Expériences En Laboratoire
ENIA has several advantages as a fluorescent probe for the detection of protease activity. It is highly sensitive, specific, and easy to use. It can be used to detect protease activity in various biological samples, including cells, tissues, and bodily fluids. However, ENIA has some limitations. It is not suitable for the detection of proteases that cleave at non-amide bonds. It can also be affected by environmental factors, such as pH and temperature, which can affect its fluorescence properties.
Orientations Futures
ENIA has significant potential for future research in various fields, including drug discovery, material science, and biochemistry. Some of the future directions for ENIA research include:
1. Development of protease inhibitors: ENIA can be used to screen for protease inhibitors, which can be used as potential drugs for the treatment of diseases associated with abnormal protease activity.
2. Study of protease activity in disease: ENIA can be used to study the activity of proteases in various diseases, including cancer, inflammation, and viral infections.
3. Development of new fluorescent probes: ENIA can serve as a template for the development of new fluorescent probes for the detection of other enzymes and biomolecules.
4. Optimization of ENIA synthesis: The synthesis of ENIA can be optimized to improve its yield, purity, and scalability for industrial applications.
Conclusion:
ENIA is a valuable tool in scientific research due to its unique properties as a fluorescent probe for the detection of protease activity. Its use can aid in the development of protease inhibitors and the diagnosis of diseases associated with abnormal protease activity. Further research on ENIA can lead to the development of new drugs, biomarkers, and diagnostic tools for various diseases.
Méthodes De Synthèse
ENIA can be synthesized using a three-step process. The first step involves the synthesis of 4-ethoxy-2-nitroaniline, which is prepared by reacting 4-nitroaniline with ethyl iodide in the presence of a base. The second step involves the synthesis of 4-isopropylphenylacetic acid, which is prepared by reacting 4-isopropylbenzaldehyde with malonic acid in the presence of a base. The final step involves the reaction of 4-ethoxy-2-nitroaniline and 4-isopropylphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form ENIA.
Applications De Recherche Scientifique
ENIA has been widely used in scientific research as a fluorescent probe for the detection of protease activity. Proteases are enzymes that cleave peptide bonds in proteins and play a crucial role in various physiological and pathological processes, including digestion, blood coagulation, and cancer progression. ENIA can be cleaved by proteases, resulting in the release of a fluorescent molecule that can be detected using fluorescence spectroscopy. This property of ENIA makes it a valuable tool for the screening of protease inhibitors and the study of protease activity in biological samples.
Propriétés
IUPAC Name |
(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-26-17-10-11-18(19(13-17)22(24)25)21-20(23)12-7-15-5-8-16(9-6-15)14(2)3/h5-14H,4H2,1-3H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAURVKBLDGWGD-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethoxy-2-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)
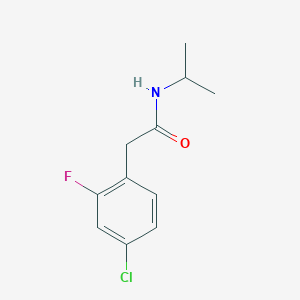
![2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5293322.png)
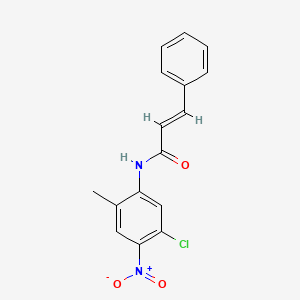
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5293333.png)
![ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate](/img/structure/B5293341.png)
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5293348.png)
![N-(tert-butyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5293356.png)
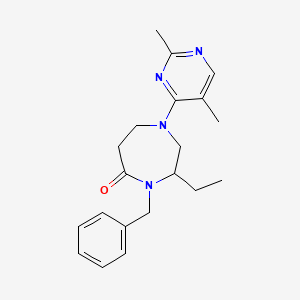
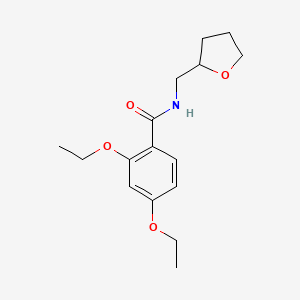
![N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293375.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5293381.png)